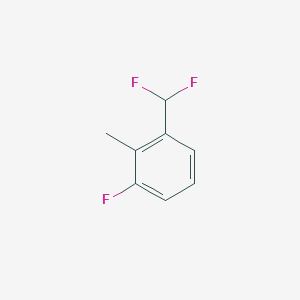

2-(Difluoromethyl)-6-fluorotoluene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F3 |

|---|---|

Molecular Weight |

160.14 g/mol |

IUPAC Name |

1-(difluoromethyl)-3-fluoro-2-methylbenzene |

InChI |

InChI=1S/C8H7F3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,8H,1H3 |

InChI Key |

GOWTZNXZPUTPGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)C(F)F |

Origin of Product |

United States |

A New Frontier in Organofluorine Chemistry

The introduction of fluorine into organic compounds can dramatically alter their physical and chemical properties, including metabolic stability, solubility, and lipophilicity. mdpi.com The difluoromethyl group (-CF2H) has garnered particular attention because it can act as a lipophilic hydrogen bond donor and is considered isosteric and isopolar to hydroxyl (-OH) and thiol (-SH) groups. mdpi.com This makes it a valuable substituent in the design of new bioactive molecules.

The study of fluorinated aromatic compounds is not new, with traditional methods like the Balz–Schiemann and Halex reactions having been used for their synthesis. However, these methods often require harsh conditions, limiting their applicability with sensitive functional groups. acs.org Contemporary research has focused on developing milder and more selective methods, with transition-metal-catalyzed reactions and photocatalytic approaches showing significant promise. mdpi.comacs.org The development of air- and light-stable electrophilic difluoromethylating reagents has further streamlined the synthesis of these valuable compounds under mild conditions. nih.gov

The C-F bond is the strongest single bond in organic chemistry, presenting a significant challenge for its selective activation and functionalization. researchgate.netnih.gov This has spurred the development of innovative synthetic strategies, including those that proceed via the functionalization of C-H bonds or through rearrangements of specifically designed precursors. acs.orgresearchgate.net

A Key Building Block for Advanced Synthesis

Transition Metal-Catalyzed Difluoromethylation Approaches

Transition metal catalysis has become a cornerstone for the formation of carbon-fluorine bonds, and specifically, for the introduction of the difluoromethyl group onto aryl scaffolds. rsc.org Palladium, copper, and nickel are the most prominent metals employed, each offering distinct advantages in terms of substrate scope, reaction conditions, and mechanistic pathways. researchgate.netrsc.org

Palladium-catalyzed reactions represent a versatile and widely adopted method for constructing C-CF2H bonds. researchgate.net These methods typically involve the cross-coupling of aryl halides (chlorides, bromides, iodides) or their equivalents (like triflates) with a suitable difluoromethylating agent. rsc.orgacs.org Direct C-H functionalization is also an increasingly important strategy, avoiding the need for pre-functionalized substrates. acs.org

A notable example of palladium-catalyzed difluoromethylation involves the coupling of chlorodifluoromethane (B1668795) (ClCF2H) with arylboronic acids and esters. nih.gov This method leverages an inexpensive and abundant difluoromethyl source to generate a wide array of difluoromethylated arenes with high efficiency. nih.gov

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comyoutube.com

Oxidative Addition : The cycle begins with a low-valent Pd(0) complex that inserts into the aryl-halide (Ar-X) bond, oxidizing the metal center to a Pd(II) species (Ar-Pd-X). youtube.comyoutube.com

Transmetalation : The difluoromethyl group is then transferred from a reagent (e.g., an organometallic species) to the palladium center, displacing the halide and forming an Ar-Pd-CF2H intermediate. youtube.com

Reductive Elimination : In the final step, the aryl and difluoromethyl groups couple to form the desired product (Ar-CF2H), while the palladium catalyst is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.comyoutube.com

In some cases, such as decarbonylative coupling reactions, the cycle involves an initial oxidative addition of a fluoroalkyl carboxylic acid derivative to a Pd(0) catalyst, followed by CO deinsertion to yield the key Pd(II)(RF)(X) intermediate. acs.org

The choice of ligand is critical for the success of these catalytic transformations. Ligands stabilize the palladium center, influence its reactivity, and can facilitate challenging steps in the catalytic cycle. For instance, in the decarbonylative C-H difluoromethylation of azoles, the bidentate phosphine (B1218219) ligand XantPhos was found to be optimal. acs.org Mechanistic studies revealed that XantPhos enforces an unusual seesaw geometry for the key PdII(CF2H)(carboxylate) intermediate, which may be crucial for its effectiveness. acs.org For the para-selective difluoromethylation of arene esters, [1,1′-biphenyl]-2-dicyclohexylphosphine proved to be a highly effective ligand. researchgate.netacs.org

Table 1: Effect of Ligands on Palladium-Catalyzed Difluoromethylation

| Catalyst System | Ligand | Application | Key Finding | Reference(s) |

|---|---|---|---|---|

| Pd(dba)₂ | XantPhos | Decarbonylative C-H difluoromethylation of azoles | Optimal ligand, enforces a seesaw geometry on the Pd(II) intermediate. | acs.org |

| Palladium Catalyst | [1,1′-biphenyl]-2-dicyclohexylphosphine | para-selective difluoromethylation of arene esters | Highly effective for achieving high yields and selectivity. | researchgate.netacs.org |

| Pd₂(dba)₃ | tBuBrettPhos | C-O cross-coupling with fluorinated alcohols | Effective for coupling with (hetero)aryl bromides under mild conditions. | nih.gov |

| Buchwald Precatalyst | Xphos | Difluoromethylation of aryl chlorides and triflates | Enables coupling with a nucleophilic difluoromethyl reagent in high yields. | researchgate.net |

A significant advantage of palladium-catalyzed methods is their broad substrate scope and high tolerance for various functional groups. researchgate.netberkeley.edu Reactions have been successfully demonstrated on a wide range of aryl and heteroaryl halides, including chlorides, bromides, and iodides. rsc.org This allows for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery. acs.org

The reactions are compatible with numerous functional groups, including esters, amides, ketones, nitriles, and sulfonamides. acs.orgacs.orgnih.gov Even sensitive groups like free hydroxyls (-OH) and protected amines (-NHBoc) are often well-tolerated. acs.org This broad compatibility streamlines the synthesis of complex difluoromethylated arenes without the need for extensive protecting group strategies. researchgate.netnih.gov For example, a protocol for the difluoromethylation of aryl chlorides and triflates was successfully applied to drug molecules containing an aryl chloride unit, demonstrating its utility in medicinal chemistry. acs.orgresearchgate.net

Table 2: Functional Group Tolerance in Palladium-Catalyzed Difluoromethylation

| Functional Group | Tolerance | Reaction Type | Reference(s) |

|---|---|---|---|

| Ester, Amide, Ketone | Tolerated | Cross-coupling of aryl chlorides | acs.org |

| Nitrile, Sulfonamide | Tolerated | para-selective difluoromethylation of arene esters | acs.org |

| Chloride, Cyano, Nitro | Tolerated | Radical difluoromethylation of arylboronic acids | nih.gov |

| Aldehyde, Protected Amine | Tolerated | Direct difluoromethylation of aryl halides | acs.org |

| Thioethers | Tolerated | Coupling of aryl bromides/iodides with thiols | nih.gov |

While palladium catalysis is powerful, copper and nickel catalysts have emerged as important alternatives, often providing complementary reactivity and being more cost-effective. researchgate.netnih.govnih.gov

Copper-catalyzed difluoromethylation of aryl iodides can be achieved efficiently using a (difluoromethyl)zinc reagent. nih.govacs.org These reactions can proceed without the need for additional ligands or activators. nih.govacs.org Another common approach involves the use of (trimethylsilyl)difluoromethane (TMSCF2H) as the difluoromethyl source in combination with a copper(I) salt and a fluoride (B91410) source like cesium fluoride (CsF). scilit.comberkeley.edunih.gov

Nickel catalysis is particularly effective for cross-coupling reactions involving fluorinated electrophiles and can facilitate the formation of Csp2-Csp3 bonds through the activation of strong carbon-fluorine bonds. nih.govnih.govnih.gov

The mechanism of copper-mediated difluoromethylation is complex and can vary depending on the specific reagents and conditions. nih.gov A key challenge is the observed instability of the neutral CuCF2H intermediate. scilit.comberkeley.edu

One proposed pathway to overcome this instability involves the in-situ formation of a more stable difluoromethylcuprate species, [Cu(CF2H)2]⁻. acs.orgnih.gov This cuprate (B13416276) can act as a stable reservoir for the reactive CuCF2H species, which is thought to react with the aryl halide. nih.gov The transmetalation of the CF2H group from a zinc reagent to the copper catalyst can occur readily at room temperature to form this cuprate. nih.govacs.org

Alternatively, radical pathways have been implicated. acs.org To investigate the potential role of aryl radicals, trapping experiments have been conducted. For example, the difluoromethylation of 1-(allyloxy)-2-iodobenzene, a substrate designed to detect radical intermediates via cyclization, did not show evidence of a radical pathway under certain conditions, suggesting an ionic mechanism. nih.govacs.org However, a different strategy leverages the generation of aryl radicals from copper catalysis to initiate the cleavage of the carbon-iodide bond in alkyl iodides. The resulting alkyl radicals then enter a copper catalytic cycle to couple with a difluoromethyl zinc reagent. researchgate.netresearchgate.net This "aryl radical activation" pathway represents a distinct mechanistic approach for copper-catalyzed cross-coupling. researchgate.net

Nickel catalysts provide a mild and versatile method for the synthesis of compounds bearing a perfluoroalkyl group through alkyl-alkyl cross-coupling. nih.govnih.gov A catalyst system derived from commercially available components like NiCl2·glyme and a pybox ligand can effectively couple a wide range of fluorinated alkyl halides with alkylzinc reagents at room temperature. nih.govnih.gov

These reactions exhibit broad functional group compatibility, tolerating alkynes, aryl iodides, carbamates, ketones, and nitriles. nih.gov A key feature of these nickel-catalyzed systems is their ability to achieve selective couplings based on different levels of fluorination. nih.govnih.gov

Mechanistic investigations suggest the involvement of radical intermediates. The addition of radical traps like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) significantly inhibits the cross-coupling reaction. nih.govnih.gov Furthermore, a TEMPO-electrophile adduct can be isolated, which is proposed to form from the coupling of TEMPO with an alkyl radical generated during the oxidative addition step of the catalytic cycle. nih.gov

Copper- and Nickel-Catalyzed Routes for C-CF2H Bond Formation

Radical-Mediated Difluoromethylation Strategies

Radical difluoromethylation has become a powerful tool for forging C-CF₂H bonds, particularly through direct C-H functionalization, which avoids the need for pre-functionalized substrates. rsc.orgresearchgate.net These methods typically rely on the generation of the highly reactive difluoromethyl radical (•CF₂H) from stable precursors. rsc.org

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of highly reactive species under exceptionally mild conditions. dntb.gov.ua This strategy is particularly effective for the direct C-H difluoromethylation of (hetero)arenes, offering a streamlined approach to complex fluorinated molecules. researchgate.netnih.gov

The core principle of photoredox catalysis involves a photocatalyst that, upon absorption of visible light, becomes a potent single-electron transfer (SET) agent. This excited-state photocatalyst can then engage with a suitable difluoromethyl radical precursor to initiate the reaction. nih.gov The design and selection of the photocatalyst are crucial for an efficient transformation.

Commonly employed photocatalysts include transition metal complexes, such as iridium and ruthenium polypyridyl complexes, and organic dyes. researchgate.net

Iridium Complexes : Iridium-based photocatalysts like fac-Ir(ppy)₃ are widely used due to their favorable redox potentials and long-lived excited states. mdpi.com Upon irradiation with blue light, fac-Ir(ppy)₃* can reduce a difluoromethyl radical precursor to generate the •CF₂H radical, becoming oxidized to an Ir(IV) species in the process. mdpi.com

Organic Dyes : Organic photosensitizers like Rose Bengal and Eosin Y offer a cheaper, metal-free alternative. researchgate.net For instance, in a process using O₂ as a green oxidant, Rose Bengal can catalyze the direct difluoromethylation of heterocycles. researchgate.net

Recent research has also explored photocatalyst-free systems, where a difluoromethyl precursor can be activated by visible light directly or through the formation of an electron donor-acceptor (EDA) complex with the substrate. organic-chemistry.org

| Photocatalyst | Type | Typical Light Source | Key Feature | Reference |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | Iridium Complex | Blue LEDs | Strong reducing potential in excited state. | mdpi.com |

| Rose Bengal | Organic Dye | Green LEDs | Metal-free, inexpensive catalyst. | researchgate.net |

| Eosin Y | Organic Dye | Green Light | Used in metal-free difluoromethylation of coumarins. | mdpi.com |

The difluoromethyl radical (•CF₂H) is a highly reactive intermediate central to these synthetic strategies. ontosight.ai It can be generated from a variety of stable and easily accessible precursors through processes like single-electron reduction or oxidation. rsc.org Common precursors include zinc(II) bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), bromodifluoromethylphosphonates (BrCF₂PO(OEt)₂), and difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]⁺Br⁻). nih.govmdpi.com

Once generated, the •CF₂H radical exhibits distinct reactivity. The two electron-withdrawing fluorine atoms render the radical electrophilic, influencing its reactivity towards different aromatic substrates. ontosight.ai It readily adds to electron-rich (hetero)arenes. The resulting radical adduct is then typically oxidized to a carbocation, which upon deprotonation yields the final difluoromethylated aromatic product, regenerating the ground-state photocatalyst in the process to complete the catalytic cycle. mdpi.com

Single-electron transfer (SET) is the fundamental process underpinning photoredox-catalyzed difluoromethylation. libretexts.org It involves the movement of a single electron from a donor to an acceptor, creating radical ion intermediates. libretexts.orgyoutube.com In this context, the excited photocatalyst typically acts as the electron donor (reductive quenching cycle) or acceptor (oxidative quenching cycle). nih.gov

For example, in a reductive quenching cycle, the excited photocatalyst [PC]* donates an electron to the difluoromethyl radical precursor (e.g., R-CF₂H), generating the •CF₂H radical and an anion. The oxidized photocatalyst [PC]⁺• is then reduced back to its ground state by a sacrificial electron donor, completing the cycle. nih.gov

Alternatively, an oxidative quenching cycle involves the excited photocatalyst accepting an electron from a donor, becoming a radical anion [PC]⁻•. This potent reducing agent then transfers an electron to the difluoromethyl precursor to generate the •CF₂H radical. mdpi.com The ability of metals like sodium or lithium to donate a single valence electron can also be harnessed to initiate radical formation from organic compounds in what are known as dissolving metal reductions. libretexts.org This SET process is crucial as it allows for the formation of the key radical intermediate under mild conditions from a closed-shell precursor. libretexts.orglibretexts.org

Nucleophilic Difluoromethylation Techniques

Nucleophilic methods offer a complementary approach to radical strategies. These techniques typically involve the reaction of an aryl nucleophile with an electrophilic source of the "CF₂H" group or, more commonly, the generation of a difluoromethyl anion equivalent that reacts with an aryl electrophile. A prevalent strategy in this class involves the in situ generation and trapping of difluorocarbene (:CF₂). rsc.orgcas.cn

Difluorocarbene (:CF₂) is a versatile intermediate that can be generated from several readily available reagents. Once formed, it can be trapped by a nucleophile to form a difluoromethylated anion, which then participates in further reactions. acs.orgacs.org

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) : This reagent is a practical and efficient source of difluorocarbene under mild conditions. cas.cn Activation by a Lewis base, such as a fluoride or phenoxide ion, triggers the release of :CF₂. acs.orgacs.org In a three-component strategy, :CF₂ generated from TMSCF₂Br can be trapped by a nucleophile like sodium phenylsulfinate (PhSO₂Na) to form a PhSO₂CF₂⁻ anion. This anion then undergoes nucleophilic addition to an aldehyde to furnish the desired difluoromethylated product. acs.orgacs.org This method allows for the efficient difluoromethylation of various carbon acids and alcohols. cas.cnnih.gov

Fluoroform (CHF₃) : As an inexpensive and atom-economical reagent, fluoroform is an ideal, albeit less reactive, precursor for the "CF₂H" group. rsc.orgresearchgate.net Its use typically requires a strong base, such as lithium hexamethyldisilazide (LiHMDS), to deprotonate it, forming the trifluoromethyl anion (CF₃⁻). rsc.orgresearchgate.net This anion is unstable and can readily eliminate a fluoride ion to generate difluorocarbene (:CF₂). researchgate.net The short-lived carbene can then be trapped by various nucleophiles, including protected α-amino acids, to yield C-difluoromethylated products. rsc.org This reaction has been successfully applied to the synthesis of the pharmaceutical ingredient eflornithine (B1671129) in a continuous flow process. rsc.org

| Precursor | Typical Activator/Base | Mechanism of :CF₂ Generation | Key Advantage | Reference |

|---|---|---|---|---|

| TMSCF₂Br | Lewis Base (e.g., TBAF, PhSO₂Na) | Lewis base activation promotes elimination of trimethylsilyl (B98337) bromide. | High efficiency under mild conditions. | cas.cnacs.orgacs.org |

| Fluoroform (CHF₃) | Strong Base (e.g., LiHMDS, KOH) | Deprotonation to CF₃⁻ followed by F⁻ elimination. | Inexpensive and high atom economy. | rsc.orgresearchgate.net |

An in-depth examination of advanced synthetic strategies for producing this compound and related aryldifluoromethyl compounds reveals a landscape of sophisticated and evolving chemical methodologies. These approaches are critical for accessing fluorinated molecules that are of significant interest in various fields of chemical research. This article focuses exclusively on the synthetic chemistry surrounding these compounds, detailing specific methods and their underlying mechanisms.

Mechanistic Elucidation of Formation and Transformation Pathways of 2 Difluoromethyl 6 Fluorotoluene

Detailed Reaction Mechanism Investigations in Difluoromethylation

The direct introduction of a difluoromethyl group onto an aromatic ring, a process known as difluoromethylation, can proceed through various mechanistic manifolds, often dictated by the choice of catalyst, reagents, and reaction conditions.

Stoichiometric Organometallic Studies and Intermediate Characterization

The synthesis of 2-(difluoromethyl)-6-fluorotoluene often involves the use of organometallic reagents. Stoichiometric studies with these reagents have been instrumental in isolating and characterizing key intermediates, providing direct evidence for proposed catalytic cycles.

For instance, the use of difluoromethyl zinc reagents, which can be prepared from the reaction of difluoroiodomethane (B73695) with zinc dust or diethylzinc, has been shown to be effective in copper-catalyzed difluoromethylation of aryl iodides. nih.govnih.gov Mechanistic studies suggest that the active difluoromethylating species is a copper-difluoromethyl complex, formed via transmetalation from the zinc reagent to the copper catalyst. nih.gov Similarly, gold(I)-CF2H complexes have been synthesized and characterized, and their ability to act as "CF2H transmetalation shuttles" to palladium in catalytic difluoromethylation reactions has been demonstrated. acs.org These studies, which involve the isolation and characterization of putative intermediates, are crucial for validating proposed reaction pathways. acs.org

Oxidative Addition, Carbonyl De-insertion, Transmetalation, and Reductive Elimination Steps

Transition metal-catalyzed difluoromethylation reactions, particularly those employing palladium or copper, are often proposed to proceed through a series of fundamental organometallic steps. rsc.org

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of an aryl halide (e.g., 2-fluoro-6-iodotoluene) to a low-valent metal center, such as Pd(0) or Cu(I). rsc.orgnih.gov This step is often more facile with palladium than with copper. rsc.org

Transmetalation: Following oxidative addition, a difluoromethyl group is transferred from a suitable donor reagent (e.g., a zinc or silicon-based reagent) to the metal center. nih.govrsc.org This step can be challenging, especially for palladium catalysts. rsc.org

Reductive Elimination: The final step to form the C-CF2H bond is the reductive elimination of the difluoromethylated arene from the metal center. Studies have shown that the reductive elimination of Ar-CF2H from a Pd(II) center is more facile than that of Ar-CF3. rsc.org

While these steps form the basis of many proposed mechanisms, the direct observation of each intermediate in a catalytic cycle is often challenging.

Pathways Involving Carbene or Radical Intermediates

Alternative mechanistic pathways involving difluorocarbene (:CF2) or difluoromethyl radicals (•CF2H) have also been extensively investigated.

Difluorocarbene Pathways: Difluorocarbene is a highly reactive intermediate that can be generated from various precursors, such as (difluoromethyl)triphenylphosphonium bromide or by the decarboxylation of reagents like difluoromethylene phosphobetaine (PDFA). researchgate.netrsc.orgacs.org This carbene can then be trapped by various nucleophiles. In some copper-catalyzed reactions, the formation of a copper-difluorocarbene complex has been proposed. acs.orgresearchgate.net

Radical Pathways: The difluoromethyl radical is another key intermediate in many difluoromethylation reactions. rsc.orgrsc.org These radicals can be generated through various methods, including photoredox catalysis. nih.govmdpi.com Once formed, the •CF2H radical can add to aromatic systems, often through a Minisci-type reaction, particularly with heteroaromatics. rsc.orgbeilstein-journals.org Mechanistic studies, including the use of radical scavengers like TEMPO, have provided evidence for the involvement of radical intermediates in these transformations. mdpi.comnih.gov

Role of Catalyst Ligands, Solvents, and Additives in Regioselectivity and Stereoselectivity

The outcome of difluoromethylation reactions, including the regioselectivity (the position of difluoromethylation on the aromatic ring) and stereoselectivity (in cases where chiral centers are formed), is highly dependent on the reaction components.

Catalyst Ligands: The ligands coordinated to the metal center play a crucial role in modulating its reactivity and selectivity. For instance, in palladium-catalyzed reactions, bidentate phosphine (B1218219) ligands with large bite angles, such as Xantphos, are known to facilitate reductive elimination. nih.gov In contrast, some nickel-catalyzed reactions proceed efficiently without the need for specialized ligands. acs.org The steric and electronic properties of ligands can be tuned to achieve desired outcomes, such as in the ligand-controlled regioselective functionalization of gem-difluorocyclopropanes. nih.gov

Solvents: The choice of solvent can have a profound effect on the reaction pathway and selectivity. rsc.org For example, in some nucleophilic difluoromethylation reactions, the addition of polar aprotic solvents like NMP or DME can accelerate the reaction. cas.cn Solvent choice can even determine the dominant reaction pathway, switching between different types of difluoromethylation. researchgate.net

Additives: Additives are often essential for efficient and selective difluoromethylation. In copper-mediated reactions with TMSCF2H, cesium fluoride (B91410) has been found to be an effective activator for the transfer of the difluoromethyl group. acs.org In other systems, bases like potassium hydroxide (B78521) are used to promote the reaction. nih.gov The absence of additives can also be a desirable feature, simplifying the reaction setup. nih.govrsc.org

Fluorine Migration and Rearrangement Studies in Fluorotoluene Systems

While the direct difluoromethylation of a fluorotoluene is a primary route to this compound, the possibility of fluorine migration or rearrangement under certain reaction conditions must be considered. Studies on related systems have shown that 1,2-fluorine migration can occur in fluoroepoxides under Brønsted acid catalysis, proceeding through a carbocation intermediate. rsc.org Although not directly studying this compound, this highlights the potential for fluorine atoms to be mobile within a molecule under specific catalytic conditions. The stability of the fluorine substituent on the toluene (B28343) ring during the difluoromethylation process is a critical factor for ensuring the desired product is obtained without isomeric impurities arising from fluorine migration.

Kinetic and Thermodynamic Aspects of C-F Bond Formation and Cleavage

The formation and cleavage of carbon-fluorine (C-F) bonds are central to the synthesis and potential transformations of this compound.

C-F Bond Formation: The formation of a C-F bond is generally a thermodynamically favorable process. acs.org However, it is often associated with high kinetic barriers, making it a challenging transformation. acs.orgpku.edu.cn Reductive elimination from a metal center to form a C-F bond is particularly difficult due to the high polarity and strength of the metal-fluorine bond. nih.govpku.edu.cn The electronegativity of fluorine leads to a significant ionic contribution to the metal-fluorine bond energy, which can slow down the rate of reductive elimination. nih.gov Kinetic studies, such as those using Eyring plots, have been employed to determine the activation energies for C-F bond formation, providing quantitative insights into the reaction barriers. acs.orgacs.org

C-F Bond Cleavage: The C-F bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy (BDE) that can be as high as 130 kcal/mol. wikipedia.org This inherent strength makes the cleavage of C-F bonds challenging. nih.govberkeley.edu However, C-F bond activation can be achieved, often with the assistance of fluorophilic activators or through oxidative addition to a transition metal center. nih.govberkeley.edu The activation of C-F bonds is a key step in certain synthetic transformations, such as the desymmetrization of difluoromethylene groups. nih.govberkeley.edu In the context of this compound, the cleavage of a C-F bond in the difluoromethyl group is a potential transformation pathway, for example, in reactions that aim to convert the CF2H group into other functionalities. nih.gov

Interactive Data Table: Bond Dissociation Energies (BDEs) of C-X Bonds

| Bond (CH3-X) | Bond Dissociation Energy (kcal/mol) |

| C-F | 115 |

| C-H | 104.9 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

| Data sourced from reference wikipedia.org |

This table illustrates the exceptional strength of the C-F bond compared to other carbon-halogen and carbon-hydrogen bonds.

Computational and Theoretical Chemistry of 2 Difluoromethyl 6 Fluorotoluene

Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-(difluoromethyl)-6-fluorotoluene. These calculations reveal how the fluorine and difluoromethyl substituents modulate the electron distribution within the aromatic ring. The high electronegativity of the fluorine atom leads to a strong inductive (-I) effect, withdrawing electron density from the toluene (B28343) ring. Similarly, the difluoromethyl group also exhibits a significant -I effect.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can quantify these effects by examining charge distributions and orbital interactions. For this compound, NBO analysis would likely show a significant polarization of the C-F bonds and a net positive charge on the carbon atoms attached to the fluorine and difluoromethyl groups. These electronic perturbations influence the molecule's reactivity, directing electrophilic or nucleophilic attacks to specific positions on the ring.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Observation | Implication |

|---|---|---|

| Dipole Moment | Non-zero, significant magnitude | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Gap | Relatively large | Suggests high kinetic stability. |

| NBO Charges | Negative charge on F atoms, positive charge on adjacent C atoms | Highlights the strong inductive effect of the substituents. |

| Aromaticity Index (e.g., NICS) | Slightly reduced compared to toluene | The electron-withdrawing groups can decrease the aromatic character of the ring. |

Reaction Pathway Modeling and Transition State Characterization for Synthetic Routes

Computational chemistry is a powerful tool for modeling the synthetic routes to this compound and for characterizing the transition states of the reactions involved. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely pathway and the energy barriers that must be overcome.

For instance, a possible synthetic route could involve the fluorination of a toluene precursor. DFT calculations can be used to model the mechanism of this fluorination step, identifying the structure of the transition state and its associated activation energy. This information is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product. The modeling can compare different fluorinating agents and predict which will be most effective.

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

When synthesizing a di-substituted toluene like this compound, controlling the regioselectivity is paramount. Computational methods can predict the most likely positions for the addition of the second substituent to a mono-substituted toluene. This is often achieved by calculating the relative energies of the possible intermediates or by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential on the reactant molecule.

For this compound, the directing effects of the initial substituent (either fluorine or the difluoromethyl group) would be computationally modeled to predict the outcome of the second substitution. The model would likely show a preference for the ortho and para positions relative to an activating group, or the meta position relative to a deactivating group, taking into account the steric hindrance from the existing substituent.

While this compound itself is achiral, stereoselectivity could become a factor in its subsequent reactions. If a reaction creates a new stereocenter, computational models can predict which stereoisomer is more likely to form by calculating the energies of the diastereomeric transition states.

Conformational Analysis and Fluorine's Influence on Molecular Geometry and Stability

Computational methods can be used to perform a torsional scan, where the energy of the molecule is calculated as this bond is rotated. This allows for the identification of the most stable conformers and the energy barriers between them. The fluorine atom at the 6-position can influence this rotational profile through steric hindrance and electrostatic interactions.

Furthermore, the introduction of fluorine affects the bond lengths and angles of the aromatic ring. DFT calculations can provide precise predictions of these geometric parameters. The C-F bond itself is very strong and relatively short. The presence of fluorine can also lead to subtle changes in the C-C bond lengths within the ring, reflecting the altered electronic structure. Non-covalent interactions, such as intramolecular hydrogen bonds (e.g., C-H···F), can also play a role in stabilizing certain conformations, and these can be identified and characterized computationally.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Reactivity Profiles and Chemical Transformations of 2 Difluoromethyl 6 Fluorotoluene

Electrophilic Aromatic Substitution Reactions on the Fluorinated Toluene (B28343) Core

The introduction of electrophiles to the aromatic ring of 2-(difluoromethyl)-6-fluorotoluene is directed by the combined electronic effects of the fluorine atom and the difluoromethyl group. Both substituents are electron-withdrawing via the inductive effect due to the high electronegativity of the fluorine atoms. However, the fluorine atom attached directly to the ring can also exert a weak resonance effect by donating a lone pair of electrons to the aromatic system.

The fluorine atom is an ortho, para-director, while the difluoromethyl group, being strongly electron-withdrawing, is a meta-director. In this compound, these groups are in a 1,3-relationship (meta to each other). Their directing effects are therefore antagonistic. In such cases, the more strongly activating (or less deactivating) group typically controls the position of electrophilic attack. While both groups are deactivating, the fluorine atom's ability to donate electron density via resonance to the ortho and para positions makes it the dominant directing group. libretexts.orgmasterorganicchemistry.com Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the fluorine atom.

The available positions for electrophilic attack are C3, C4, and C5. The C4 position is para to the fluorine atom and meta to the difluoromethyl group. The C3 and C5 positions are ortho to the fluorine atom and ortho/para to the difluoromethyl group, respectively. Considering the directing effects, the C4 position is the most likely site for electrophilic substitution due to the para-directing influence of the fluorine atom and the meta-directing influence of the difluoromethyl group both favoring this position. libretexts.orgquora.comlibretexts.org Steric hindrance from the adjacent difluoromethyl group might slightly disfavor substitution at the C3 position.

| Reaction Type |

Nucleophilic Aromatic Substitution Pathways on the Fluorinated Toluene Core

Nucleophilic aromatic substitution (SNA_r) on the fluorinated toluene core of this compound is a plausible transformation, particularly given the presence of the electron-withdrawing fluorine and difluoromethyl groups. These groups activate the aromatic ring towards attack by nucleophiles. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov

In this molecule, the fluorine atom is the most likely leaving group. The rate of S_NAr reactions is often dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org The difluoromethyl group, with its strong electron-withdrawing inductive effect, would significantly stabilize the negative charge, particularly when the attack occurs at a position that allows for delocalization of the charge onto this group.

Attack by a nucleophile at the C2 position (bearing the difluoromethyl group) or the C6 position (bearing the fluorine atom) would lead to intermediates where the negative charge can be delocalized onto the difluoromethyl group. However, for substitution to occur, a leaving group must be present at the site of attack. Therefore, nucleophilic attack at the C6 position, leading to the displacement of the fluoride (B91410) ion, is the most probable S_NAr pathway.

| Nucleophile |

Side-Chain Functionalization and Derivatization of the Methyl Group

The difluoromethyl group (-CHF₂) presents opportunities for unique side-chain functionalization. The C-H bond in the difluoromethyl group is activated by the adjacent fluorine atoms, making it susceptible to certain transformations.

One potential pathway is the deprotonation of the difluoromethyl group to form a difluoromethyl anion, which can then react with various electrophiles. nih.gov However, this typically requires a strong base. Another approach involves radical-mediated C-H functionalization. The difluoromethyl radical can be generated and subsequently participate in addition or substitution reactions. mdpi.com

Recent advancements have also demonstrated the functionalization of trifluoromethyl groups to difluoromethyl groups, suggesting that the reverse—further fluorination or transformation of the difluoromethyl group—might be possible under specific conditions. researchgate.net

| Reaction Type |

Oxidative and Reductive Transformations of the Difluoromethyl and Fluorine Substituents

The difluoromethyl group and the fluorine atom are generally robust and resistant to common oxidative and reductive conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making defluorination challenging.

Oxidation: The difluoromethyl group is relatively stable towards oxidation. Harsh oxidative conditions that might typically oxidize a methyl group to a carboxylic acid may not affect the difluoromethyl group. However, under specific enzymatic or strong chemical oxidative conditions, transformation of the -CHF₂ group could potentially occur, possibly leading to a carbonyl fluoride which would readily hydrolyze to a carboxylic acid.

Reduction: The reduction of the C-F bond is also a difficult process. Catalytic hydrogenation, a common method for reducing many functional groups, is generally ineffective for cleaving C-F bonds in aromatic compounds. More specialized reductive methods, such as those employing reactive metals (e.g., sodium in liquid ammonia) or specific transition metal complexes, might be required for defluorination. It is conceivable that under forcing reductive conditions, the difluoromethyl group could be reduced to a monofluoromethyl or even a methyl group.

Bio-inspired Chemical Transformations: Enzymatic Defluorination Analogues and Pathways

Enzymatic defluorination can occur through both oxidative and hydrolytic pathways. nih.gov Oxygenases, for instance, can hydroxylate the aromatic ring, leading to the formation of an unstable intermediate that spontaneously eliminates a fluoride ion. nih.gov Some anaerobic bacteria have been found to utilize reductive pathways to cleave C-F bonds. nih.gov

Hydrolytic defluorination, catalyzed by dehalogenases, is another known mechanism, although it is more commonly observed for aliphatic fluoro compounds. researchgate.net The development of synthetic catalysts that mimic the action of these enzymes could provide novel methods for the selective defluorination of compounds like this compound.

| Enzyme/Catalyst Type |

Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights in Synthesis of 2 Difluoromethyl 6 Fluorotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR) for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and for monitoring the progress of chemical reactions. For fluorine-containing compounds such as 2-(Difluoromethyl)-6-fluorotoluene, ¹⁹F NMR is an exceptionally powerful tool.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR detection, comparable to ¹H NMR. youtube.com A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm. This wide dispersion minimizes signal overlap, allowing for the clear resolution of signals from different fluorine environments within the starting materials, intermediates, and products. youtube.com This sensitivity to the local electronic environment means that even subtle structural changes can be detected, making it ideal for identifying transient species. youtube.com

In the synthesis of this compound, ¹⁹F NMR can be used to:

Track Reactant Consumption and Product Formation: By integrating the signals corresponding to the fluorine atoms in the starting materials and the product, the reaction conversion and yield can be determined over time without the need for isolation.

Identify Intermediates: The appearance and subsequent disappearance of new signals in the ¹⁹F NMR spectrum can indicate the formation of reaction intermediates. For instance, in a reaction involving the introduction of the difluoromethyl (CHF₂) group, distinct signals for the CHF₂ group in an intermediate versus the final product would be observable. The coupling patterns (e.g., doublet from J-coupling with the proton in the CHF₂ group) and chemical shifts provide structural clues. nih.gov

Elucidate Reaction Pathways: By observing the temporal evolution of different fluorine-containing species, different potential reaction pathways can be distinguished.

Below is a table illustrating typical ¹⁹F NMR chemical shifts for related fluorinated functional groups, which would be relevant for monitoring the synthesis.

| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) | Coupling Pattern |

| Ar-F | -100 to -140 | Singlet or multiplet depending on adjacent protons |

| R-CHF ₂ | -90 to -125 | Doublet of triplets (coupling to ¹H and adjacent protons) |

| Ar-O-CF ₃ | -56 to -60 | Singlet |

| Ar-CF ₃ | -60 to -65 | Singlet |

This table is illustrative and actual shifts depend on the specific molecular structure.

¹H and ¹³C NMR are also used synergistically. ¹H NMR can monitor the protons on the aromatic ring and the characteristic triplet of the CHF₂ group (due to coupling with the two fluorine atoms). ¹³C NMR provides information about the carbon skeleton, with the CHF₂ carbon appearing as a triplet due to one-bond C-F coupling.

Mass Spectrometry for Tracing Reaction Progress and Elucidating Intermediates

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of reactants, products, and intermediates, thereby providing crucial information about the composition of a reaction mixture. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.org

In the context of synthesizing this compound, mass spectrometry can be applied to:

Confirm Product Identity: By comparing the experimentally measured mass of the final product with the calculated exact mass, the identity of this compound can be unequivocally confirmed.

Detect Intermediates: Small samples can be taken from the reaction mixture at various time points and analyzed by MS (often coupled with Gas Chromatography, GC-MS, or Liquid Chromatography, LC-MS). This allows for the detection of species whose masses correspond to potential intermediates, even if they are present in low concentrations.

Identify Byproducts: Mass spectrometry can identify the structures of unexpected byproducts, which provides mechanistic clues about side reactions that may be occurring.

The table below shows an example of how HRMS data is used to confirm the identity of a difluoromethylated product.

| Compound | Formula | Calculated Exact Mass [M]⁺ | Found Mass [M]⁺ | Technique |

| 4-(difluoromethoxy)benzonitrile | C₈H₅F₂NO | 169.0339 | 169.0 | GC-MS(EI) |

| Difluoromethyl 4-phenoxybenzoate | C₁₄H₁₀F₂O₃ | 264.0598 | 264.0600 | HRMS (EI) |

| (2-chlorobenzyl)(difluoromethyl)sulfane | C₈H₇ClF₂S | 207.9925 | 207.9927 | HRMS (EI) |

Data sourced from a study on difluoromethylation reactions and is illustrative of the technique's application. rsc.org

X-ray Crystallography for Structural Confirmation of Key Intermediates or Derivatives

While NMR and mass spectrometry provide crucial data on connectivity and composition, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in its crystalline state. nih.gov This technique is the gold standard for structural confirmation.

The application of X-ray crystallography in the synthesis of this compound would be relevant if:

A key intermediate is a stable, crystalline solid: If a suspected intermediate can be isolated from the reaction mixture and crystallized, its X-ray structure can provide absolute proof of its identity and stereochemistry. This information is critical for confirming a proposed reaction mechanism. weizmann.ac.il

The final product or a derivative can be crystallized: Obtaining the crystal structure of this compound or a solid derivative would confirm its molecular structure beyond doubt. mdpi.com

Organometallic reagents are used: In syntheses involving organometallic catalysts or reagents, X-ray crystallography can be used to characterize the structure of the catalyst or any metal-containing intermediates, shedding light on the catalytic cycle. nih.govmdpi.com

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the precise positions of all atoms can be determined. mdpi.com

In-situ Spectroscopic Methods for Kinetic and Mechanistic Studies

In-situ (or "in the reaction pot") spectroscopy allows for the real-time monitoring of a reaction as it happens, without the need for sampling and quenching. This provides a dynamic view of the reaction, enabling detailed kinetic analysis and the observation of short-lived intermediates that might be missed by conventional analysis.

Common in-situ techniques applicable to the synthesis of this compound include:

In-situ NMR: An NMR tube can be used as a miniature reactor placed directly in the spectrometer. By acquiring spectra at regular intervals, the concentrations of reactants, intermediates, and products can be tracked simultaneously. This data allows for the determination of reaction rates, orders of reaction, and activation parameters.

In-situ FT-IR (Fourier-Transform Infrared) Spectroscopy: An IR probe can be inserted directly into the reaction vessel. This is particularly useful for tracking changes in functional groups. For example, the appearance or disappearance of characteristic C-F or C=O stretching vibrations can be monitored to follow the reaction progress.

In-situ UV-Vis Spectroscopy: If the reactants, intermediates, or products have a chromophore, UV-Vis spectroscopy can be used to monitor their concentration changes over time.

These in-situ methods are powerful for distinguishing between proposed mechanisms. For example, by fitting the concentration-time profiles to different kinetic models, one can determine whether a reaction follows, for instance, a first-order or second-order rate law, providing evidence for the molecularity of the rate-determining step. weizmann.ac.il

Role of 2 Difluoromethyl 6 Fluorotoluene As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Construction of Complex Molecular Architectures

The utility of 2-(Difluoromethyl)-6-fluorotoluene as a foundational starting material lies in the reactivity of its substituted aromatic ring and the potential for transformations of its methyl group. The presence of both an electron-withdrawing fluorine atom and a difluoromethyl group deactivates the aromatic ring toward electrophilic aromatic substitution, but their ortho, para-directing nature (relative to the methyl group) and meta-directing nature (relative to each other) provides a predictable framework for further functionalization.

Synthetic chemists can leverage this scaffold to build intricate molecular structures through several key transformations:

Directed Ortho-Metalation: The fluorine atom can direct lithiation to the adjacent C-H bond (position 3), creating a nucleophilic center that can react with a wide range of electrophiles to introduce new substituents with high regioselectivity.

Benzylic Functionalization: The methyl group can be a handle for various reactions. For instance, free-radical bromination can install a bromine atom, creating a benzyl (B1604629) bromide derivative. This derivative is a versatile precursor for introducing nucleophiles or for use in cross-coupling reactions, extending the carbon skeleton.

Nitration and Further Reduction: Under forcing conditions, the aromatic ring can undergo nitration. The directing effects of the existing substituents would likely favor the introduction of a nitro group at position 4. This nitro group can then be reduced to an amine, which opens up a vast landscape of subsequent chemical transformations, including diazotization and Sandmeyer reactions.

These potential transformations highlight the role of this compound as a robust starting point. By analogy with well-established synthetic routes for other polysubstituted benzenes, this compound allows for a controlled, stepwise introduction of functional groups, enabling the assembly of complex target molecules that would be challenging to access otherwise. libretexts.orgpressbooks.pub

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product | Purpose |

| Directed Ortho-Metalation | n-BuLi, TMEDA, then E+ | 3-Substituted derivative | Introduces a new functional group at a specific position. |

| Benzylic Bromination | NBS, AIBN | 2-(Difluoromethyl)-6-fluoro-1-(bromomethyl)benzene | Creates a reactive site for nucleophilic substitution or coupling. |

| Aromatic Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(difluoromethyl)-6-fluorotoluene | Introduces a nitro group for further conversion to an amine. |

| Oxidation of Methyl Group | KMnO₄ or CrO₃ | 2-(Difluoromethyl)-6-fluorobenzoic acid | Converts the methyl group to a carboxylic acid for amide coupling etc. |

Scaffold for Late-Stage Functionalization Strategies in Bioactive Compounds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. nih.govnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. This compound serves as an excellent foundational scaffold for molecules intended for LSF.

Once incorporated into a larger, more complex lead compound, the fluorinated toluene (B28343) ring offers specific sites for modification. Modern transition-metal-catalyzed C-H activation reactions can selectively target the remaining C-H bonds on the aromatic ring (positions 3, 4, and 5). acs.orgberkeley.edu The electronic environment created by the existing fluoro and difluoromethyl substituents can influence the regioselectivity of these reactions, potentially allowing for controlled, site-selective introduction of new functional groups.

For example, a late-stage C-H borylation could install a boronic ester, which is a versatile handle for subsequent Suzuki cross-coupling reactions to form new carbon-carbon bonds. nih.gov This enables the exploration of how different aryl or alkyl groups at that position affect biological activity. The inertness of the C-F and C-CF₂H bonds ensures that these crucial fluorinated motifs remain intact during such transformations. rsc.org This strategy of building a core structure and then diversifying it at a late stage is highly efficient for optimizing the properties of a lead compound. nih.gov

Contribution to Building Blocks for Agrochemical Research

The inclusion of fluorine is a prevalent and highly successful strategy in the design of modern agrochemicals. wikipedia.org The difluoromethyl (CF₂H) group, in particular, has become a prized substituent in fungicides, herbicides, and insecticides. acs.orgadelphi.edu The CF₂H group is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. researchgate.netnih.govnih.gov This substitution can lead to improved metabolic stability, enhanced membrane permeability, and stronger binding affinity to target enzymes. adelphi.edutechnologypublisher.com

This compound is a prime example of a building block that delivers these desirable features. It provides a scaffold containing both an aromatic fluorine atom and a difluoromethyl group, two motifs frequently found in successful agrochemicals. Synthesizing derivatives from this intermediate allows chemists to incorporate this highly valued "fluoro-signature" into new potential pesticide molecules. The development of novel agrochemicals is a continuous necessity due to evolving resistance in pests and pathogens, and building blocks like this compound are critical components in the discovery pipeline.

Table 2: Examples of Commercial Agrochemicals Featuring a Difluoromethyl Group

| Compound Name | Class | Function |

| Pydiflumetofen | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

| Fluxapyroxad | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

| Bixafen | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

| Penflufen | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

| Fluopyram | Nematicide, Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

| Source: Adapted from findings in agrochemical research literature. acs.orgadelphi.edu |

Utility in Designing Molecular Probes for Chemical Biology Research

Chemical biology often requires tools to study the interactions of molecules in complex biological systems. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful technique for this purpose. nih.gov The ¹⁹F nucleus has high NMR sensitivity and a wide range of chemical shifts, and its virtual absence in biological systems means that ¹⁹F-labeled molecules can be observed with no background signal. capes.gov.bracs.org

This compound is an intrinsically valuable scaffold for creating ¹⁹F NMR probes. A key feature is the presence of two distinct fluorine environments: the single fluorine atom attached directly to the aromatic ring (Ar-F) and the two equivalent fluorine atoms of the difluoromethyl group (-CF₂H). These would generate two distinct signals in a ¹⁹F NMR spectrum.

If this compound is incorporated into a larger bioactive molecule (such as a drug or peptide), these two ¹⁹F signals can act as sensitive reporters of the molecule's local environment. acs.org Upon binding to a biological target like a protein, changes in the conformation or electronic environment around the probe can cause shifts in the positions of these ¹⁹F NMR signals. The differential shifting of the Ar-F signal versus the -CF₂H signal could provide detailed structural information about the binding event, revealing which part of the probe is more intimately involved in the interaction. This dual-reporter capability makes this compound a promising platform for designing sophisticated molecular probes for drug discovery and mechanistic studies. cfplus.cz

Environmental and Green Chemistry Considerations in the Context of 2 Difluoromethyl 6 Fluorotoluene

Development of Sustainable Synthetic Protocols for Difluoromethylated Aromatics

Traditional methods for introducing the difluoromethyl (CF2H) group often rely on harsh reagents and conditions. Modern synthetic chemistry is pivoting towards more sustainable protocols that improve efficiency, reduce waste, and enhance safety. rsc.org This is particularly relevant for the synthesis of difluoromethylated aromatics, a common scaffold in pharmaceuticals and agrochemicals. rsc.org

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste. mdpi.comhoneywell.com In this context, solvent-free reaction conditions represent a significant advancement. Research has demonstrated the feasibility of direct reactions between nucleophilic difluoroenoxysilanes and electrophilic partners in neat conditions, driven by hydrogen-bond interactions and eliminating the need for both solvents and metal catalysts. mdpi.com

Continuous flow chemistry offers a powerful alternative to traditional batch processing for the synthesis of difluoromethylated compounds. mdpi.com Flow reactors provide superior control over reaction parameters, enhance heat and mass transfer, and allow for safer handling of hazardous reagents and intermediates. researchgate.net These systems can intensify processes, reducing reaction times and improving yields. researchgate.netallfordrugs.com For instance, fluoroform (CHF3), an abundant and atom-efficient but low-reactivity reagent, can be effectively utilized for difluoromethylation in continuous flow systems, a process that is challenging in batch setups. allfordrugs.comrsc.org This approach has been successfully applied to the direct Cα-difluoromethylation of protected α-amino acids, showcasing its potential for industrial applications where sustainability and cost are critical factors. allfordrugs.com Photocatalyzed processes are also well-suited to flow systems, which have become crucial in modern chemical methodology and production. mdpi.com

Table 1: Examples of Sustainable Synthetic Methodologies for Difluoromethylation

| Methodology | Reagents/Catalysts | Substrate Type | Key Advantages |

| Continuous Flow | Fluoroform (CHF3), Base | Protected α-amino acids, Esters, Malonates | Utilizes an inexpensive, atom-efficient C1 source; Enables use of a gaseous reagent; Reduces reaction time. allfordrugs.comrsc.org |

| Continuous Flow Photoredox Catalysis | Ir(ppy)3, CF2H source | Alkenes | Step-economical synthesis; High control over irradiation; Scalable. mdpi.comnih.gov |

| Solvent- & Catalyst-Free | Difluoroenoxysilane, Arylglyoxals | Aldehydes | Eliminates volatile organic solvents and metal catalysts; High atom economy; Simplified purification. mdpi.com |

Utilization of Green Oxidants and Reagents

The choice of reagents and oxidants is paramount in developing sustainable synthetic protocols. A significant green chemistry goal is to replace stoichiometric, often toxic, oxidants with catalytic systems that use environmentally benign terminal oxidants like molecular oxygen (O2). acs.orgrsc.org In the realm of difluoromethylation, photocatalysis has enabled the use of O2 as a green oxidant for the direct C-H functionalization of heterocycles, avoiding the need for metal catalysts and pre-functionalized substrates. acs.org

Visible-light photoredox catalysis is another cornerstone of green synthesis, as it uses light as a renewable energy source to drive chemical reactions under mild conditions. mdpi.com This approach has been used for the keto-difluoromethylation of aromatic alkenes and the synthesis of various CHF2-containing heterocycles. mdpi.comnih.gov

Furthermore, the development of synthetic methods that are free of transition metals is highly desirable to avoid contamination of products and the environment with heavy metals. rsc.org Phosphine-mediated difluoromethylthiolation of electron-rich aromatics and the synthesis of SCF218F-containing derivatives from disulfides are examples of transition-metal-free protocols. rsc.orgrsc.org The use of fluoroform, a byproduct of Teflon manufacturing, as the difluoromethyl source is a prime example of turning an industrial waste product into a valuable chemical reagent. allfordrugs.comrsc.org

Table 2: Green Reagents and Oxidants in Difluoromethylation Chemistry

| Reagent/Oxidant | Reaction Type | Role/Advantage |

| Molecular Oxygen (O2) | Photocatalytic C-H Difluoromethylation | Green, inexpensive, and readily available terminal oxidant. acs.org |

| Fluoroform (CHF3) | Nucleophilic Difluoromethylation | Highly atom-efficient reagent; Valorization of an industrial byproduct. allfordrugs.comrsc.org |

| Visible Light/Photocatalysts (e.g., Ir(ppy)3) | Photoredox Catalysis | Uses a renewable energy source; Enables reactions under mild conditions. mdpi.comnih.govacs.org |

| [Bis(difluoroacetoxy)iodo]benzene | Photolytic C-H Difluoromethylation | Enables difluoromethylation without additional catalysts or reagents. nih.gov |

| Phosphines | Difluoromethylthiolation | Facilitates transition-metal-free reactions. rsc.org |

Biodegradation Pathways of Fluorinated Toluene (B28343) Derivatives

The environmental fate of fluorinated organic compounds is largely dictated by the robust C-F bond, which makes them generally resistant to degradation. nih.govnih.gov While specific biodegradation data for 2-(difluoromethyl)-6-fluorotoluene are not available, studies on analogous structures like fluorinated toluenes, benzoates, and other aromatics provide a framework for predicting its likely behavior in ecosystems. researchgate.netnih.gov Microorganisms have evolved diverse enzymatic machinery that can, under certain conditions, transform or even mineralize these synthetic compounds. nih.govresearchgate.net

Microorganisms can metabolize fluorinated compounds through pathways common to non-halogenated hydrocarbons. researchgate.net A crucial first step often involves oxygenase enzymes. For instance, toluene dioxygenase, found in strains like Pseudomonas putida, can co-metabolize fluorinated toluene derivatives. researchgate.net This initial oxidation can lead to the formation of unstable intermediates that spontaneously defluorinate or to the production of stable fluorometabolites. researchgate.netacs.org

The ultimate fate of these transformations varies. In some cases, bacteria such as Bacillus and Pseudomonas can utilize a fluorinated compound as a sole source of carbon and energy, leading to complete degradation. researchgate.net In other instances, only partial transformation occurs, resulting in dead-end metabolites. acs.org

Anaerobic conditions present a different scenario. While many fluorinated aromatics are recalcitrant under methanogenic or sulfate-reducing conditions, some can be degraded by denitrifying bacteria. nih.govresearchgate.net Strains related to Pseudomonas stutzeri have been isolated that can utilize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) as growth substrates, achieving stoichiometric release of fluoride (B91410). nih.gov

Table 3: Microorganisms and Enzymes in the Biotransformation of Fluorinated Aromatics

| Organism/Enzyme | Compound Class | Transformation Pathway |

| Pseudomonas putida (Toluene Dioxygenase) | Fluorinated Toluene, 6-Fluoroindole | Dioxygenation of the aromatic ring. researchgate.netnih.gov |

| Pseudomonas sp., Bacillus sp. | Fluoxetine | Utilization as a carbon and energy source, leading to defluorination. researchgate.net |

| Denitrifying Bacteria (e.g., Pseudomonas stutzeri) | 2-Fluorobenzoate, 4-Fluorobenzoate | Anaerobic degradation with stoichiometric fluoride release. nih.gov |

| Arthrobacter sp. | Fluorophenol | Degradation via a monooxygenase to hydroquinone. researchgate.net |

| Microbial Consortia (from soil) | Fluorinated Peptides | Proteolytic degradation followed by defluorination. acs.org |

Studies on Enzymatic Defluorination Processes

The cleavage of the C-F bond is the critical, and often rate-limiting, step in the biodegradation of organofluorines. researchgate.net This can occur through several enzymatic mechanisms, including hydrolytic, oxidative, and reductive pathways. researchgate.netnih.gov

The most well-characterized defluorinating enzymes are fluoroacetate (B1212596) dehalogenases (FAcDs). researchgate.netnih.gov These enzymes catalyze the hydrolysis of fluoroacetate to glycolate (B3277807) and fluoride ion. acs.org The mechanism involves a nucleophilic SN2 attack on the carbon atom by the carboxylate side chain of a conserved aspartate residue within the enzyme's active site. nih.govacs.org This attack displaces the fluoride anion, forming a covalent ester intermediate which is subsequently hydrolyzed by an activated water molecule. nih.govacs.org The active site features a specific "halide pocket" that stabilizes the leaving fluoride ion through hydrogen bonds, a feature crucial for its catalytic activity. nih.govacs.org

Oxidative defluorination is another important pathway. It has been shown that cytochrome P450 enzymes can mediate the defluorination of certain compounds. nih.gov This mechanism is distinct from hydrolysis and involves a redox process. nih.gov Reductive mechanisms also exist, though they are less common for C-F bonds due to the high negative electrochemical potential required. nih.gov The degree of fluorination significantly affects biodegradation; for example, monofluorinated compounds are often more readily degraded than their di- or tri-fluorinated counterparts. acs.org

Table 4: Mechanisms of Enzymatic Defluorination

| Mechanism | Enzyme Class | Key Features |

| Hydrolytic (SN2) | Fluoroacetate Dehalogenase (FAcD) | Nucleophilic attack by an aspartate residue; formation of a covalent intermediate; requires a specific halide pocket. nih.govacs.org |

| Oxidative | Cytochrome P450 (CYP) | Redox mechanism; can involve aldehyde intermediates. nih.gov |

| Reductive | Reductive Dehalogenases | Less common for C-F bonds due to high reduction potential required. nih.gov |

| Spontaneous Elimination | Dioxygenases, Monooxygenases | Enzymatic oxidation creates an unstable intermediate that spontaneously eliminates fluoride. researchgate.netnih.gov |

Abiotic Degradation Pathways in Environmental Systems

In addition to microbial processes, abiotic factors can contribute to the transformation of fluorinated compounds in the environment. researchgate.net Toluene, the parent compound of the molecule , is known to degrade in the atmosphere primarily through reactions with photochemically generated hydroxyl radicals, with a relatively short half-life. cdc.gov It is plausible that fluorinated toluenes undergo similar atmospheric oxidation, although the presence and position of fluorine atoms can alter reaction rates.

Photochemical reactions, driven by sunlight, represent another potential abiotic degradation pathway for aromatic compounds. researchgate.net However, the high strength of the C-F bond likely makes direct photolysis a slow process unless sensitizers are present.

Under engineered conditions, such as thermal treatment, organofluorine compounds can be broken down. researchgate.net High-temperature processes like pyrolysis or incineration can destroy per- and polyfluoroalkyl substances (PFAS), with the potential to mineralize the organic fluorine into inorganic fluoride salts (e.g., CaF2) under optimal conditions. researchgate.net However, incomplete combustion or suboptimal conditions can lead to the formation of hazardous volatile products, including hydrogen fluoride (HF). researchgate.net

Table 5: Potential Abiotic Degradation Pathways

| Pathway | Environmental Compartment | Description |

| Atmospheric Oxidation | Air | Reaction with hydroxyl (•OH) radicals; a major sink for volatile organic compounds like toluene. cdc.gov |

| Photochemical Degradation | Air, Water, Soil Surface | Direct or indirect degradation initiated by sunlight. researchgate.net |

| Thermal Treatment (Engineered) | Waste Treatment Systems | High-temperature destruction (e.g., incineration, pyrolysis) leading to mineralization or formation of HF. researchgate.net |

Future Research Directions and Emerging Paradigms in 2 Difluoromethyl 6 Fluorotoluene Chemistry

Catalyst Design for Enhanced Selectivity and Efficiency in C-F Bond Formation

The formation of carbon-fluorine (C-F) bonds remains a significant challenge in organic synthesis due to the high electronegativity of fluorine and the strength of the resulting bond. Future research will undoubtedly focus on the design of more efficient and selective catalysts for C-F bond formation, a critical step in the synthesis of compounds like 2-(difluoromethyl)-6-fluorotoluene.

Recent advancements have seen the development of palladium-catalyzed nucleophilic aromatic fluorination. nih.gov The success of these reactions is highly dependent on the ligand used, with bulky monodentate phosphine (B1218219) ligands like BrettPhos being key to facilitating the desired C-F reductive elimination from palladium(II) complexes. nih.gov Future catalyst design will likely build upon these findings, exploring new ligand architectures to improve reaction rates, expand substrate scope, and enhance functional group tolerance.

Boron-based reagents have also emerged as powerful tools for C-F bond activation and halogen exchange reactions. nsf.govthieme-connect.de Lewis acidic boron reagents can activate otherwise inert C-F bonds, offering a unique pathway for the functionalization of fluorinated compounds. nsf.govthieme-connect.de The development of novel boron-based catalysts could lead to more efficient and selective methods for the synthesis and derivatization of fluorotoluenes.

Photoredox catalysis represents another promising frontier for C-F bond formation. nih.gov The use of visible light to drive these reactions offers mild conditions and a high degree of control. nih.gov Future research in this area will likely focus on the development of new photocatalysts with tailored redox potentials to enable the selective fluorination of a wider range of aromatic substrates.

Table 1: Comparison of Catalytic Systems for C-F Bond Formation

| Catalytic System | Key Features | Challenges | Future Directions |

| Palladium-based Catalysts | Effective for nucleophilic aromatic fluorination. nih.gov | Ligand design is critical for success. nih.gov | Development of new, more robust ligands. |

| Boron-based Reagents | Can activate inert C-F bonds. nsf.govthieme-connect.de | Stoichiometric amounts of reagent often required. | Design of catalytic boron-based systems. |

| Photoredox Catalysis | Mild reaction conditions, high degree of control. nih.gov | Limited to specific substrate classes. | Development of new photocatalysts with tailored properties. |

Development of Novel Reagents for Selective Difluoromethylation

The development of new reagents for the direct and selective introduction of the difluoromethyl group is a key area of ongoing research. While several methods exist for the difluoromethylation of organic substrates, many rely on harsh conditions or pre-functionalized starting materials. nih.gov

A significant breakthrough in this area was the development of zinc difluoromethanesulfinate (Zn(SO2CF2H)2, or DFMS), a stable and easy-to-handle reagent for the direct difluoromethylation of a variety of organic substrates, including nitrogen-containing heteroarenes. nih.gov This reagent operates via a radical process under mild, open-flask conditions, offering a significant advantage over previous methods. nih.gov

Another promising approach involves the use of S-(difluoromethyl)diarylsulfonium salts as electrophilic difluoromethylating agents. acs.org These reagents have been shown to be effective for the difluoromethylation of a range of nucleophiles, including sulfonic acids, tertiary amines, and phosphines. acs.org

Future research in this area will likely focus on the development of new reagents with improved reactivity, selectivity, and functional group tolerance. The ideal reagent would be stable, non-toxic, and capable of delivering the difluoromethyl group to a wide range of substrates under mild and environmentally friendly conditions.

Chemoenzymatic Approaches in Fluorinated Compound Synthesis

The use of enzymes in organic synthesis offers a number of advantages, including high selectivity, mild reaction conditions, and the ability to work in aqueous media. While the application of chemoenzymatic methods to the synthesis of fluorinated compounds is still a developing field, it holds significant promise for the future.

One area where chemoenzymatic approaches could be particularly valuable is in the asymmetric synthesis of chiral fluorinated molecules. For example, lipase-catalyzed enantioselective acetylation has been used as a key step in the synthesis of enantiomerically pure 2,6-disubstituted tetrahydropyrans, which have shown promising biological activity. nih.gov This type of approach could be adapted to the synthesis of chiral derivatives of this compound, opening up new avenues for drug discovery.

Future research in this area will likely focus on the discovery and engineering of new enzymes with tailored activities for the synthesis of fluorinated compounds. This could include enzymes capable of catalyzing C-F bond formation directly, or enzymes that can be used to perform selective transformations on fluorinated substrates. The combination of enzymatic and traditional chemical methods offers a powerful toolkit for the synthesis of complex fluorinated molecules.

Integration of Computational and Experimental Methodologies for Rational Reaction Design

The integration of computational and experimental methods is becoming increasingly important in all areas of chemical research, and the synthesis of fluorinated compounds is no exception. Computational tools can be used to predict the reactivity of different substrates, to design new catalysts and reagents, and to elucidate reaction mechanisms. nih.gov

For example, density functional theory (DFT) calculations have been used to study the mechanism of C-H silylation reactions, providing insights that have led to the development of improved catalytic systems. researchgate.net Similarly, computational methods have been used to guide the design of new electrophilic fluorinating reagents with tailored reactivity. researchgate.net

In the context of this compound chemistry, computational methods could be used to:

Predict the regioselectivity of fluorination and difluoromethylation reactions.

Design new catalysts with enhanced selectivity for the desired product.

Study the conformational preferences of fluorinated molecules and their interactions with biological targets.

Provide insights into the nature of the C-F bond and its impact on molecular properties. acs.org

The synergy between computational and experimental approaches will be crucial for the rational design of new and improved methods for the synthesis and application of fluorinated compounds.

Expanding the Scope of Late-Stage Difluoromethylation to Highly Complex Molecular Architectures

Late-stage functionalization, the introduction of a functional group into a complex molecule at a late stage in the synthesis, is a powerful strategy in drug discovery. researchgate.net It allows for the rapid generation of analogues of a lead compound, which can be used to explore structure-activity relationships and to optimize pharmacokinetic properties.

The development of methods for the late-stage difluoromethylation of complex molecules is a key area of current research. researchgate.netrsc.org A number of methods have been developed for this purpose, including a copper-catalyzed radical relay approach for the carbo-difluoromethylation of alkenes. researchgate.net This method allows for the simultaneous introduction of a CF2H group and a complex alkyl or aryl group into an alkene with high regioselectivity. researchgate.net

Another promising approach involves the use of 3,3-difluoroallyl sulfonium (B1226848) salts (DFASs) for the late-stage O-fluoroalkylation of phenols. nih.gov This method has been successfully applied to the modification of a variety of bioactive molecules and peptides, demonstrating its potential for use in medicinal chemistry and chemical biology. nih.gov

Future research in this area will focus on expanding the scope of late-stage difluoromethylation to an even wider range of complex molecular architectures. This will require the development of new methods with improved functional group tolerance, as well as methods that can be used to selectively modify specific positions in a complex molecule. The ability to install a difluoromethyl group into a complex molecule in a late-stage fashion will be a valuable tool for the development of new drugs and other functional materials.

Q & A

Q. How can researchers design experiments to differentiate between stereoelectronic and steric effects of the difluoromethyl group?

- Methodological Answer : Synthesize analogs with CF or CHF groups. Compare rotational barriers (VT-NMR) and hydrogen-bonding propensity (IR spectroscopy). Crystallographic data (Cambridge Structural Database) quantify bond angle distortions. Biological assays (e.g., enzyme kinetics) isolate electronic contributions .